molecular formula C9H6BrFN2 B1289156 4-Bromo-1-(4-fluorophenyl)-1H-imidazole CAS No. 623577-59-3

4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Cat. No. B1289156
M. Wt: 241.06 g/mol
InChI Key: BZRDUINZBROYAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of various imidazole derivatives, including those with bromo and fluoro substituents, has been extensively studied using different computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a pyrazole derivative with bromophenyl and fluorophenyl groups were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the crystal structure of a 4,5-diphenyl-1H-imidazole derivative was determined by single-crystal XRD, and the stability and charge transfer within the compound were explained by frontier molecular orbital calculations . These studies provide valuable insights into the molecular structure of imidazole derivatives, which can be useful for understanding the properties and reactivity of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions with various starting materials and conditions. For example, the synthesis of a 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was achieved through catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% . Another study described the synthesis of a 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and mass spectra . These examples demonstrate the complexity and precision required in the synthesis of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their unique structural features. The reaction mechanism of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was studied, revealing the involvement of catalysis, oxidation, and cycloaddition steps . Additionally, the reactivity of o-bromophenyl isocyanide with primary amines under CuI catalysis to form 1-substituted benzimidazoles highlights the versatility of bromophenyl-containing imidazoles in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The crystal packing of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibits intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, contributing to the formation of a supramolecular network . The molecular electrostatic potential analysis of a 4,5-diphenyl-1H-imidazole derivative showed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

    • Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
    • Application : Pyrrole, a molecule similar to imidazole, is used in the synthesis of various biologically active compounds .
    • Method of Application : An eco-friendly and highly efficient method was developed for the one-pot synthesis of penta-substituted pyrrole derivatives .
    • Results or Outcomes : The outcomes of this synthesis method are not specified in the source .
    • Application : The synthesis of anti-depressant molecules involves the use of compounds similar to "4-Bromo-1-(4-fluorophenyl)-1H-imidazole" .
    • Method of Application : The method involves the cross-coupling of 4-fluorophenyl magnesium bromide with bromides using Co(III) acetyl-acetonate (acac) along with TMEDA and hexamethylenetetramine (HMTA) .
    • Results or Outcomes : The yield of the coupling product was 16% with enhanced selectivity .
    • Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
    • Application : “4-Bromo-1-(4-fluorophenyl)-1-butan-1-one” is used as a reagent in the synthesis of Droperidol , a D1, D2 dopamine receptor antagonist. Also a butyrophenone antipsychotic and anti-emetic .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in the synthesis of Droperidol are not specified in the source .
    • Application : “4-Bromo-4′-fluorobiphenyl” may be used in the preparation of 5,5′-bis (4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in the preparation of p -F2BP3T are not specified in the source .
    • Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
    • Application : “4-Bromo-1-(4-fluorophenyl)-1-butan-1-one” is used as a reagent in the synthesis of Droperidol , a D1, D2 dopamine receptor antagonist. Also a butyrophenone antipsychotic and anti-emetic .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in the synthesis of Droperidol are not specified in the source .
    • Application : “4-Bromo-4′-fluorobiphenyl” may be used in the preparation of 5,5′-bis (4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in the preparation of p -F2BP3T are not specified in the source .

properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRDUINZBROYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622950
Record name 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-fluorophenyl)-1H-imidazole

CAS RN

623577-59-3
Record name 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1H-imidazole (223 mg, 1.52 mmol), 4-fluorophenylboronic acid (425 mg, 3.03 mmol), copper(II) acetate (413 mg, 2.28 mmol), pyridine (0.25 mL) and powdered 4 Å molecular sieves (1 g) in 1,2-dichloroethane (7 mL) was stirred at room temperature under a slow stream of air for 44 hours. The reaction mixture was filtered through Celite®, washing with ethyl acetate. The filtrate was concentrated and the residue purified by flash column chromatography on silica eluting with 10 to 20% ethyl acetate/isohexane to give the product as a white solid (135 mg, 37%).
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
413 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Yield
37%

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